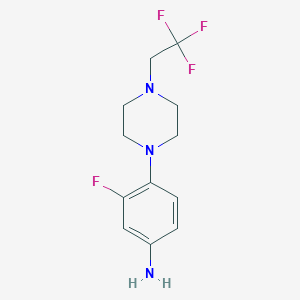![molecular formula C9H9Cl2NO2S B12076339 N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes both chloro and oxido-lambda6-sulfanylidene groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloroaniline+Chloroacetyl chloride→2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxido-lambda6-sulfanylidene group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorophenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
- N-(4-Chlorophenyl)-2-chloroacetamide
Uniqueness
2-Chloro-N-[(4-chlorophenyl)(methyl)oxido-lambda6-sulfanylidene]acetamide is unique due to its oxido-lambda6-sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9Cl2NO2S |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-15(14,12-9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
JKWOSHPEGQQQCV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC(=O)CCl)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


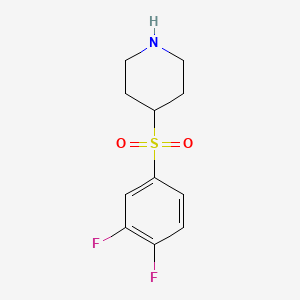


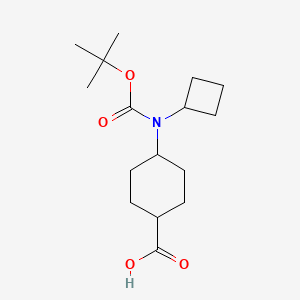
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
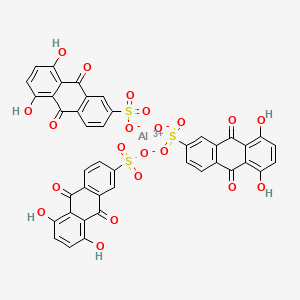
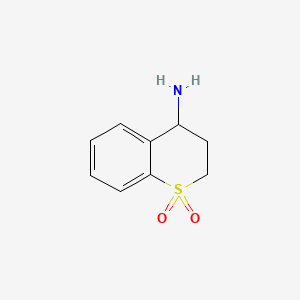
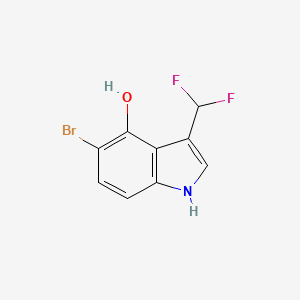

![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)

